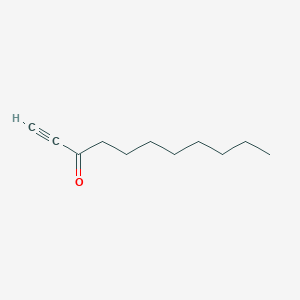

1-Undecyn-3-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

76291-85-5 |

|---|---|

Molecular Formula |

C11H18O |

Molecular Weight |

166.26 g/mol |

IUPAC Name |

undec-1-yn-3-one |

InChI |

InChI=1S/C11H18O/c1-3-5-6-7-8-9-10-11(12)4-2/h2H,3,5-10H2,1H3 |

InChI Key |

NJEUCTWAHYYZQI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(=O)C#C |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 1 Undecyn 3 One

Reactions at the Terminal Alkyne Moiety

The terminal alkyne of 1-Undecyn-3-one is characterized by the presence of an acidic acetylenic proton and a carbon-carbon triple bond, making it susceptible to a variety of addition and coupling reactions.

The terminal alkyne of this compound is an ideal substrate for the Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), a cornerstone reaction of "click chemistry". wikipedia.orgorganic-chemistry.org This reaction facilitates the covalent linkage of the alkyne with an organic azide (B81097) to exclusively form a 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.orgatdbio.combeilstein-journals.org The transformation is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. researchgate.net

The general mechanism involves the in situ formation of a copper(I) acetylide from this compound. nih.gov This intermediate then reacts with an organic azide in a stepwise manner, culminating in the formation of a stable five-membered triazole ring. nih.gov The reaction is typically catalyzed by a copper(I) source, which can be added directly (e.g., CuI) or generated in situ from a copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. wikipedia.orgacs.org The resulting triazole product incorporates the octyl ketone backbone of the original molecule, making this a powerful method for conjugating the this compound moiety to other molecules, such as biomolecules or functional materials. nih.govchemie-brunschwig.ch

Table 1: General Scheme for CuAAC Reaction of this compound

| Reactant 1 | Reactant 2 | Catalyst System | Product |

|---|

Hydrosilylation involves the addition of a silicon-hydride bond across the carbon-carbon triple bond of the alkyne. This reaction can be catalyzed by various transition metals, most commonly platinum complexes like Karstedt's catalyst, or rhodium and iridium complexes. nih.govsigmaaldrich.comrsc.org For a terminal alkyne like that in this compound, hydrosilylation can yield a mixture of regioisomers: the α-vinylsilane and the β-vinylsilane, with the latter often predominating. The regioselectivity can be controlled by the choice of catalyst and reaction conditions.

The resulting vinylsilanes are versatile synthetic intermediates. researchgate.net For instance, the silylated derivative, 1-trimethylsilyl-1-undecyn-3-one, is a known compound. molaid.com The vinylsilane products can undergo a variety of subsequent transformations. A notable example is oxidative cleavage (e.g., using H₂O₂ and a fluoride (B91410) source) to convert the vinylsilane into a carbonyl group, a strategy that transforms the original alkyne into a 1,2-dicarbonyl compound. nih.gov This provides a pathway from this compound to derivatives of undecane-2,3-dione.

The terminal alkyne of this compound can undergo halogenation reactions. The reaction with one equivalent of a halogen (e.g., Br₂ or Cl₂) typically leads to the anti-addition across the triple bond, yielding a dihaloalkene. The presence of the electron-withdrawing ketone group can influence the reactivity of the alkyne.

Alternatively, the acidic terminal proton can be replaced by a halogen atom to form a 1-halo-1-undecyn-3-one derivative. This is often achieved by treating the alkyne with a base followed by an electrophilic halogen source, or by using reagents like N-halosuccinimides in the presence of a silver catalyst. These resulting haloalkynes are valuable intermediates for cross-coupling reactions, such as the Sonogashira or Cadiot-Chodkiewicz couplings, further expanding the synthetic utility of the this compound scaffold.

Hydrosilylation Reactions and Subsequent Derivatizations

Reactions at the Ketone Carbonyl Moiety

The ketone group in this compound features an electrophilic carbonyl carbon and adjacent α-hydrogens, allowing for nucleophilic additions, reductions, and enolate-based transformations.

The carbonyl carbon of this compound is electrophilic and susceptible to attack by nucleophiles. This includes reactions with organometallic reagents (like Grignard or organolithium reagents) and the reduction of the ketone to a secondary alcohol.

A notable example is the enantioselective cathodic reduction of this compound. This electrochemical method, using a mercury pool cathode in the presence of a chiral inductor like (1R,2S)-(-)-N,N-dimethylephedrinium tetrafluoroborate, can produce the corresponding (S)-1-undecyn-3-ol with significant enantiomeric excess. researchgate.net The reduction of the ketone to the corresponding alcohol, 1-undecyn-3-ol (B3191335), is a key transformation, as this propargyl alcohol is a valuable chiral building block for further synthesis. nih.govacs.orgresearchgate.net

Table 2: Enantioselective Cathodic Reduction of this compound. researchgate.net

| Substrate | Product | Inductor | Enantiomeric Excess (ee) |

|---|

Because the alkyne is in conjugation with the carbonyl group, this compound is an α,β-unsaturated system, and can therefore also undergo conjugate (or 1,4-) addition reactions. libretexts.orglibretexts.org While "hard" nucleophiles like organolithium reagents tend to favor direct (1,2-) addition to the carbonyl, "soft" nucleophiles, such as Gilman reagents (lithium diorganocuprates), preferentially add to the β-alkynyl carbon in a conjugate fashion. libretexts.org This reaction would result in the formation of an allenic enolate, which upon protonation would yield a substituted allenic ketone.

This compound possesses acidic protons on the carbon atom alpha to the carbonyl group (at the C-4 position). pitt.edu In the presence of a suitable base, one of these protons can be removed to form a resonance-stabilized enolate anion. egyankosh.ac.inmasterorganicchemistry.com The negative charge of this enolate is delocalized between the α-carbon and the oxygen atom. libretexts.org

The formation of this enolate opens up a wide range of synthetic possibilities. weebly.com The enolate is a potent carbon nucleophile and can react with various electrophiles. masterorganicchemistry.com For example, alkylation of the enolate with an alkyl halide would introduce a substituent at the C-4 position, adjacent to the carbonyl group. The choice of base and reaction conditions is crucial. Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the kinetic enolate, whereas weaker bases and higher temperatures can lead to the thermodynamic enolate, although in this specific case only one enolate is possible. pitt.edu This reactivity allows for the elaboration of the alkyl chain of this compound, creating more complex molecular structures.

Applications of 1 Undecyn 3 One in Complex Molecule Synthesis

Intermediate in Total Synthesis Efforts

The carbon backbone and reactive alkyne group of undecynyl precursors are strategically employed in the total synthesis of biologically active natural products. These precursors offer a versatile handle for carbon-carbon bond formations and stereochemical control.

The enantioselective synthesis of chiral propargylic alcohols is a powerful strategy in organic synthesis, providing access to a wide array of valuable, stereodefined building blocks. rsc.orgnih.gov These intermediates, including derivatives of 1-undecyn-3-ol (B3191335), are instrumental in constructing complex natural products where precise stereochemistry is vital for biological function. rsc.orgresearchgate.net The "base-induced elimination of β-alkoxy chlorides" protocol is one established method for generating such enantiomerically pure propargylic alcohols. rsc.org

An enantioselective total synthesis of the antifungal natural product (−)-isoavenaciolide has been successfully achieved starting from 1-undecyn-3-ol. acs.orgresearchgate.net This synthetic route highlights the strategic importance of the undecynyl precursor in establishing the core structure and stereochemistry of the target molecule.

A key step in the synthesis involves the transformation of the 1-undecyn-3-ol derivative into a protected 2,3-allenol. acs.orgresearchgate.net Subsequent hydroboration of this allenol generates a chiral 4-silyloxy-2-alkenylborane. This chiral borane (B79455) reagent then undergoes a stereoselective addition to 2-thiophenecarboxaldehyde, a critical bond-forming reaction that sets a key stereocenter in the molecule's framework. acs.orgresearchgate.net This sequence effectively translates the chirality from the propargylic alcohol precursor to the more complex structure, demonstrating a sophisticated application of alkyne chemistry in natural product synthesis. acs.org

Table 1: Key Synthetic Steps for (−)-Isoavenaciolide from a 1-Undecyn-3-ol Derivative

| Step | Starting Material Type | Key Transformation | Intermediate Formed | Purpose |

|---|---|---|---|---|

| 1 | 1-Undecyn-3-ol derivative | Protection & Isomerization | Protected 2,3-allenol | Generation of a reactive chiral intermediate. acs.orgresearchgate.net |

| 2 | Protected 2,3-allenol | Hydroboration | Chiral 4-silyloxy-2-alkenylborane | Creation of a stereodefined borane reagent. acs.org |

Megatomoic acid, (3E,5Z)-tetradeca-3,5-dienoic acid, is a polyunsaturated fatty acid. nih.gov While direct synthesis from 1-undecyn-3-one is not prominently documented, the principles of stereoselective synthesis using alkyne precursors are central to creating its specific diene geometry. The synthesis of related polyunsaturated fatty acids, such as 13-(S)-HODE and 15-(S)-HETE, demonstrates how chiral alkyne intermediates can be manipulated to build complex structures with high stereocontrol. korea.ac.kr These syntheses often involve the creation of a key chiral alkyne which is then elaborated through reactions like Wittig olefination to install the required double bonds with specific (E/Z) geometry. korea.ac.kr This general strategy, which relies on the precise stereochemistry of an alkyne-containing intermediate, is applicable to the synthesis of precursors for molecules like megatomoic acid. korea.ac.krnih.gov

Derivation of Chiral Natural Products from Related Propargylic Precursors

Synthesis of (−)-Isoavenaciolide Utilizing 1-Undecyn-3-ol Derivatives

Integration into Functional Molecular Systems

The rigid, linear structure of the alkyne group and the long alkyl chain of undecynyl compounds make them attractive components for the construction of advanced materials and supramolecular assemblies.

The undecynyl group can be incorporated into polymer structures to create functional materials. Conjugated polymers, which feature alternating single and multiple bonds, are known for their interesting electronic and optical properties. kyoto-u.ac.jp The alkyne functionality can serve as a point for polymerization or as a side chain that modifies the polymer's properties. For instance, polymers with ethynyl (B1212043) side chains can undergo thermal crosslinking to produce highly stable materials. researchgate.net

In one example, a monomer for a polyacetylene derivative (PS9PA) was prepared through the nucleophilic substitution of 1-chloro-1,2,3,4,5-pentaphenylsilole with 11-phenyl-10-undecyn-1-ol. acs.org The subsequent polymerization yielded a material that exhibits enhanced emission efficiency, a phenomenon attributed to the restriction of intramolecular motion in the aggregated state. acs.org This demonstrates how the undecynyl structure can serve as a critical linker and spacer in the design of advanced luminescent materials. Similarly, poly(thiophene)s, another class of conjugated polymers, have been functionalized with various side chains to create organic-inorganic superlattices for optoelectronic applications. researchgate.net

Molecular recognition is the specific, non-covalent binding between two or more molecules. mdpi.com Self-replicating systems are chemical entities capable of catalyzing their own formation from precursor components, a process that relies heavily on precise molecular recognition. nih.govrug.nlaip.org These systems often involve molecules that can form complexes through weak intermolecular forces like hydrogen bonding and aromatic stacking. nih.govcapes.gov.br

The long undecynyl chain, being a hydrophobic alkyl chain, can play a significant role in the self-assembly and organization of molecules in aqueous environments, a key aspect of many biological and synthetic recognition systems. mdpi.com While specific replicators built from this compound are not detailed in the literature, the design principles of such systems often utilize long alkyl chains to control solubility and promote aggregation or folding, which is essential for bringing reactive components together. mdpi.comnih.gov In these designs, a molecule might consist of a recognition unit (e.g., a hydrogen-bonding motif) and a long aliphatic tail, like an undecynyl chain, which helps to orient the molecule within a larger assembly or at an interface. rug.nl

Table 2: Mentioned Chemical Compounds

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| This compound | Undec-1-yn-3-one | C₁₁H₁₈O |

| 1-Undecyn-3-ol | Undec-1-yn-3-ol | C₁₁H₂₀O |

| (−)-Isoavenaciolide | (3aR,4S,6aR)-4-Heptyl-3a,4,5,6a-tetrahydrofuro[3,4-b]furan-2,6-dione | C₁₅H₂₂O₄ |

| 2-Thiophenecarboxaldehyde | Thiophene-2-carbaldehyde | C₅H₄OS |

| Megatomoic acid | (3E,5Z)-Tetradeca-3,5-dienoic acid | C₁₄H₂₄O₂ |

| 13-(S)-HODE | (S,9Z,11E)-13-Hydroxyoctadeca-9,11-dienoic acid | C₁₈H₃₂O₃ |

| 15-(S)-HETE | (S,5Z,8Z,11Z,13E)-15-Hydroxyicosa-5,8,11,13-tetraenoic acid | C₂₀H₃₂O₃ |

| 1-Chloro-1,2,3,4,5-pentaphenylsilole | 1-Chloro-1,2,3,4,5-pentaphenyl-1H-silole | C₃₄H₂₅ClSi |

Surface Modification and Self-Assembled Monolayers via Alkyne Conjugation

An extensive review of available scientific literature and research data reveals no specific studies or applications detailing the use of This compound for surface modification or the formation of self-assembled monolayers (SAMs) through alkyne conjugation.

While terminal alkynes are a well-established class of molecules for modifying surfaces through techniques like "click chemistry," research has focused on other alkyne-containing compounds for these applications. For instance, molecules such as 10-undecyn-1-thiol and 11-amino-1-undecanethiol (B1244797) are utilized to create SAMs on various substrates. prepchem.comchemicalbook.in These molecules possess a terminal alkyne for subsequent conjugation reactions and a thiol or amine group that serves as an anchor to the surface.

The reactivity of This compound is primarily characterized by its utility in other areas of organic synthesis. It is recognized as a Michael acceptor, meaning it is susceptible to conjugate addition reactions where nucleophiles attack the carbon-carbon double bond. lumenlearning.comorganicchemistrytutor.compressbooks.publibretexts.orgwikipedia.orglibretexts.orgmasterorganicchemistry.comwikipedia.org This reactivity profile makes it a valuable precursor for synthesizing more complex molecules, including 1,3-diketones and various heterocyclic compounds. organic-chemistry.org

However, the specific combination of its ketone functionality and terminal alkyne has not been reported in the context of creating ordered molecular layers on surfaces. The literature does not provide data tables, research findings, or synthetic protocols related to the attachment of This compound to surfaces to form SAMs.

Therefore, this section cannot be populated with detailed research findings or data tables as no such information is available in the reviewed sources.

Spectroscopic and Analytical Characterization Methodologies for 1 Undecyn 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 1-undecyn-3-one. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, a detailed picture of the molecule's connectivity and stereochemistry can be assembled.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton in the molecule are observed. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of the proton. For instance, the acetylenic proton at the C-1 position is expected to appear in a characteristic downfield region. Protons on the carbon adjacent to the carbonyl group (C-4) would also exhibit a specific chemical shift. The long alkyl chain will show a series of overlapping signals in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon (C-3) will have a characteristic downfield chemical shift, typically in the range of 180-200 ppm. The sp-hybridized carbons of the alkyne group (C-1 and C-2) will also have unique and identifiable chemical shifts. The remaining sp³-hybridized carbons of the octyl chain will appear in the upfield region of the spectrum.

A representative, though not experimentally verified for this specific molecule, set of expected NMR data is presented below:

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| H-1 | ~2.5 | C-1 ~80 |

| H-4 | ~2.4 (t) | C-2 ~85 |

| H-5 | ~1.6 (quint) | C-3 ~190 |

| H-6 to H-10 | ~1.2-1.4 (m) | C-4 ~45 |

| H-11 | ~0.9 (t) | C-5 to C-10 ~22-32 |

| C-11 ~14 | ||

| Note: This is a generalized prediction. Actual experimental values may vary based on solvent and other conditions. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful and rapid method for identifying the functional groups present in a molecule. specac.com When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, and the absorption of this energy is detected. specac.com For this compound, the key functional groups are the carbonyl group (C=O) of the ketone and the carbon-carbon triple bond (C≡C) and the terminal alkyne C-H bond of the alkyne.

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡C-H | C-H Stretch | ~3300 | Strong, Sharp |

| C-H (alkyl) | C-H Stretch | 2850-3000 | Medium to Strong |

| C≡C | C≡C Stretch | ~2120 | Medium to Weak |

| C=O | C=O Stretch | ~1715 | Strong |

| This table presents typical ranges for the indicated functional groups. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. chemguide.co.uk It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. chemguide.co.uktutorchase.com

In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound (C₁₁H₁₈O). The high-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula. rsc.org

Electron impact (EI) ionization, a common technique in MS, is an energetic process that causes the molecular ion to fragment into smaller, charged pieces. chemguide.co.uk The pattern of these fragments is predictable and provides valuable clues about the molecule's structure. For this compound, characteristic fragmentation would likely involve cleavage at the bonds adjacent to the carbonyl group, a process known as α-cleavage.

Potential major fragments and their corresponding m/z values are outlined below:

| Fragment Ion | Structure | m/z |

| [M]⁺ | [CH≡C-CO-(CH₂)₇-CH₃]⁺ | 166 |

| [M-C₂H]⁺ | [CO-(CH₂)₇-CH₃]⁺ | 141 |

| [M-C₈H₁₇]⁺ | [CH≡C-CO]⁺ | 53 |

| [C₄H₅O]⁺ | [CH≡C-CO-CH₂]⁺ | 69 |

| This table illustrates potential fragmentation pathways. The relative abundance of each fragment can vary. |

The analysis of these fragmentation patterns, in conjunction with NMR and IR data, allows for the unambiguous identification and structural confirmation of this compound. libretexts.org

Chromatographic Techniques for Purification and Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. atdbio.com For a compound like this compound, chromatographic methods are indispensable for both its purification after synthesis and for its quantitative analysis.

Column Chromatography: This is a preparative technique used to purify compounds. rsc.orgcolby.edu A solution of the crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel. rsc.org A solvent or a mixture of solvents (the mobile phase) is used to elute the components of the mixture at different rates based on their polarity and affinity for the stationary phase. For this compound, a non-polar solvent system, such as a mixture of hexanes and ethyl acetate, would likely be effective for its separation from more polar or less polar impurities. rsc.org

Thin-Layer Chromatography (TLC): TLC is a simple and rapid analytical technique used to monitor the progress of a reaction or to determine the purity of a compound. A small spot of the sample is applied to a plate coated with a thin layer of an adsorbent like silica gel. The plate is then placed in a developing chamber with a solvent system. The separation is visualized, often under UV light, and the retention factor (Rf) value can be calculated to help identify the compound. rsc.org

Gas Chromatography (GC): GC is a powerful analytical technique for separating and analyzing volatile compounds. This compound, being relatively volatile, is well-suited for GC analysis. The compound is vaporized and injected into a long, thin column. An inert gas carries the sample through the column, and the components are separated based on their boiling points and interactions with the column's stationary phase. When coupled with a mass spectrometer (GC-MS), this technique provides both separation and identification of the components in a mixture.

High-Performance Liquid Chromatography (HPLC): HPLC is another highly efficient separation technique that can be used for the analysis and purification of this compound. atdbio.com It utilizes high pressure to force the solvent through a column with a smaller particle size, leading to higher resolution and faster separation times compared to standard column chromatography. nih.gov Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture, is a common mode used for organic molecules of moderate polarity. nih.gov

Computational and Theoretical Investigations of 1 Undecyn 3 One Chemistry

Reaction Mechanism Elucidation and Transition State Analysis

The elucidation of reaction mechanisms at a molecular level is a cornerstone of computational chemistry. For 1-Undecyn-3-one, this involves mapping the potential energy surface for its various chemical transformations. Transition State Theory (TST) is a fundamental framework used to understand reaction rates by examining the properties of the activated complex, or transition state (TS) — the highest energy point along the minimum energy path from reactants to products. researchgate.netrsc.org Computational methods, particularly Density Functional Theory (DFT), are employed to locate and characterize these transient structures.

Common reactions for ynones like this compound include nucleophilic conjugate additions (Michael additions), cycloadditions, and reductions. A theoretical study would calculate the geometries and energies of reactants, products, intermediates, and transition states. The activation energy (ΔG‡), the difference in free energy between the reactants and the transition state, is a key determinant of the reaction rate.

For instance, in a Michael addition of a nucleophile (e.g., an amine or thiol) to this compound, DFT calculations could be used to model the stepwise process, identifying the transition state for the C-C or C-heteroatom bond formation at the electrophilic β-carbon. Such analyses on related ynones have shown that the regioselectivity of addition is governed by the relative energies of the transition states leading to different products. rsc.orgacs.orgresearchgate.net Similarly, in [3+2] cycloaddition reactions, computational studies can predict regioselectivity by comparing the activation barriers for the formation of different isomeric products. mdpi.comwikipedia.orgresearchgate.netorganic-chemistry.orgnih.gov

Table 1: Illustrative Calculated Activation Energies for a Hypothetical Michael Addition to an Alkynyl Ketone This table presents hypothetical data based on typical values found in DFT studies of Michael additions to similar ynones to illustrate the expected computational output for this compound.

| Reactant System | Nucleophile | Solvent (PCM) | Pathway | Activation Free Energy (ΔG‡) (kcal/mol) |

| This compound | Methylamine | Acetonitrile | 1,4-addition | 15.2 |

| This compound | Methylamine | Water | 1,4-addition | 13.8 |

| This compound | Methanethiol | Acetonitrile | 1,4-addition | 11.5 |

| This compound | Methanethiol | Water | 1,4-addition | 10.9 |

Electronic Structure and Molecular Orbital Theory Studies

Molecular Orbital (MO) theory provides a detailed picture of the electron distribution within a molecule, which is fundamental to understanding its reactivity. pressbooks.publibretexts.org For this compound, the key to its chemical behavior lies in the conjugated system formed by the carbonyl group (C=O) and the alkyne (C≡C). This conjugation results in a unique electronic structure that can be analyzed using Frontier Molecular Orbital (FMO) theory. koreascience.krmasterorganicchemistry.com

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

LUMO: In an α,β-alkynyl ketone, the LUMO is typically centered on the conjugated system. Due to the electron-withdrawing nature of the carbonyl group, the LUMO has a large coefficient on the β-carbon (the carbon atom of the alkyne bond that is further from the carbonyl group). This indicates that the β-carbon is the primary electrophilic site, susceptible to attack by nucleophiles. mdpi.com

HOMO: The HOMO is also associated with the π-system, and its energy level is indicative of the molecule's ability to act as a nucleophile, for example, in pericyclic reactions where the ynone acts as the diene or dienophile component.

Calculations on similar ynones show that the energy gap between the HOMO and LUMO can predict the molecule's reactivity and its behavior in cycloaddition reactions. wikipedia.org A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 2: Representative Frontier Molecular Orbital Properties for a Generic Alkynyl Ketone This table shows representative data for a model ynone, illustrating the typical electronic properties that would be calculated for this compound.

| Molecular Orbital | Energy (eV) | Primary Atomic Orbital Contributions |

| LUMO+1 | -0.52 | σ(C-H), π(C=O) |

| LUMO | -1.85 | π(C≡C), π(C=O) (Large coefficient on Cβ) |

| HOMO | -6.98 | π(C≡C), n(O) |

| HOMO-1 | -7.54 | π(C=O), π(C≡C) |

Conformational Analysis and Stereochemical Predictions

This compound possesses significant conformational flexibility due to its long n-octyl side chain. Conformational analysis aims to identify the stable three-dimensional arrangements of a molecule (conformers) and determine their relative energies. researchgate.net The rotation around the seven C-C single bonds in the octyl chain, as well as the bond between the carbonyl carbon and the adjacent methylene (B1212753) group, gives rise to a vast number of possible conformers.

Computational methods can systematically explore the potential energy surface to find low-energy conformers. This is often done by rotating specific dihedral angles and calculating the energy at each step. For a long-chain molecule like this compound, global minimum structures are difficult to locate, but a representative set of low-energy conformers can be identified. These analyses reveal that extended, zig-zag conformations of the alkyl chain are generally lower in energy, but folded conformations stabilized by weak intramolecular interactions can also exist. mdpi.com

Understanding the preferred conformations is crucial for predicting the stereochemical outcome of reactions, especially those involving chiral reagents or catalysts, where the specific shape of the substrate can dictate which face is more accessible for attack.

Table 3: Hypothetical Relative Energies of Selected Conformers of this compound This table provides a simplified, hypothetical representation of a conformational energy profile, focusing on the rotation of a single dihedral angle in the octyl chain.

| Conformer Description | Dihedral Angle (C4-C5-C6-C7) | Relative Energy (kcal/mol) |

| Anti (extended) | 180° | 0.00 |

| Gauche (+) | +60° | 0.85 |

| Gauche (-) | -60° | 0.85 |

| Eclipsed | 0° | 4.50 |

Future Perspectives and Emerging Research Directions for 1 Undecyn 3 One

Development of Novel Catalytic Transformations

The reactivity of the ynone moiety is a rich ground for the development of new catalytic transformations. rsc.orgrsc.org While classical reactions of ynones, such as Michael additions and cycloadditions, are well-established, future research is geared towards more sophisticated and selective catalytic processes. rsc.org The dual electrophilic nature of 1-undecyn-3-one, with reactive sites at the carbonyl carbon and the β-alkynyl carbon, allows for diverse catalytic approaches. rsc.org

Transition-metal catalysis remains a cornerstone of ynone chemistry. thieme-connect.com Gold-catalyzed reactions, for instance, have shown remarkable potential for activating the alkyne group towards unique transformations. An efficient gold-catalyzed 1,3-transposition of ynones has been developed, which could be applied to isomerize this compound into other conjugated systems, thereby expanding its synthetic potential. acs.org Furthermore, gold catalysis can enable oxidative cyclization and C-C bond cleavage reactions, transforming ynones into highly functionalized linear amides in the presence of various nucleophiles. organic-chemistry.org

Copper catalysis offers another avenue for novel transformations. Researchers have demonstrated a copper-catalyzed method that formally cleaves the C≡C bond of ynones to construct highly functionalized 1,4-ketoaldehydes and cyclopentenones. acs.org Applying such a strategy to this compound could yield complex poly-functionalized long-chain ketones.

Asymmetric catalysis is a particularly promising frontier. rsc.org Developing enantioselective methods to control the stereochemistry of additions to the prochiral ketone or alkyne of this compound would provide access to valuable chiral building blocks. Catalytic asymmetric carbonyl-ene reactions and conjugate additions are areas with significant potential for growth. rsc.org

| Catalytic System | Transformation Type | Potential Product from this compound | Research Focus |

| Gold (Au) Catalysis | 1,3-Transposition | Isomeric conjugated ynones | Regioselective isomerization |

| Gold (Au) Catalysis | Oxidative Cyclization/C-C Cleavage | Functionalized N-Tosylamides | Synthesis of linear amides |

| Copper (Cu) Catalysis | C≡C Bond Cleavage/Reassembly | Polyfunctionalized ketoaldehydes | Step-economical functionalization |

| Chiral N,N-dioxide/Mg(OTf)₂ | Asymmetric Carbonyl-Ene Reaction | Chiral homopropargyl alcohols | Enantioselective C-C bond formation |

Exploration of Advanced Polyfunctionalized Undecynone Derivatives

The aliphatic chain and reactive functional groups of this compound make it an ideal starting material for the synthesis of advanced, polyfunctionalized derivatives. These derivatives are sought after as intermediates in the synthesis of natural products and other biologically active molecules. rsc.orgthieme-connect.com

A primary direction is the use of this compound in the construction of complex heterocyclic systems. Ynones are well-known precursors to a variety of heterocycles, including pyrazoles, isoxazoles, furans, and pyrimidines. researchgate.netjove.com For example, reacting this compound with hydrazine (B178648) derivatives can yield pyrazoles with a long alkyl chain, a motif of interest in medicinal chemistry. researchgate.net Similarly, one-pot, multi-component reactions involving this compound can provide rapid access to complex and diversely substituted heterocyclic scaffolds. researchgate.net The synthesis of indolizine (B1195054) derivatives through 1,3-dipolar cycloaddition reactions between pyridinium (B92312) ylides and ynones represents another pathway to functionalized nitrogen-containing heterocycles. nih.gov

Beyond heterocycles, research is focused on transforming this compound into other acyclic functional molecules. The synthesis of (-)-isoavenaciolide, a natural product, was achieved starting from 1-undecyn-3-ol (B3191335), the corresponding alcohol of this compound. researchgate.netacs.org This highlights the utility of the C11-alkyne backbone in constructing complex natural targets. Catalytic methods that introduce new functional groups with high chemo- and regioselectivity are key to this endeavor. Gold-catalyzed reactions, for example, can convert ynones into linear N-protected 3-aza-5-keto esters, which are valuable building blocks for nitrogen-containing compounds. organic-chemistry.org

| Derivative Class | Synthetic Strategy | Key Features |

| Pyrazoles | Reaction with hydrazines | Nitrogen-containing heterocycle with C8 alkyl chain |

| Indolizines | 1,3-Dipolar cycloaddition with pyridinium ylides | Fused bicyclic N-heterocycle |

| Functionalized Ketones | Copper-catalyzed C≡C cleavage and C-C formation | 1,4-ketoaldehyde structures |

| Natural Product Precursors | Multi-step synthesis (e.g., via reduction to alcohol) | Chiral centers, complex functionality |

Integration into Supramolecular Architectures and Nanomaterials

The terminal alkyne of this compound is a powerful functional handle for its integration into larger, more complex systems like polymers, dendrimers, and self-assembled monolayers on surfaces. This capability extends its utility from a simple organic molecule to a building block in materials science. rsc.orgthieme-connect.com

The most prominent reaction for this purpose is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." acs.org This reaction allows for the efficient and specific covalent linking of the alkyne group of this compound (or a derivative) to another molecule bearing an azide (B81097) group. This strategy can be used to:

Functionalize Surfaces: Molecules with a similar backbone (e.g., 11-undecynyl-thioacetate) have been used to form self-assembled monolayers (SAMs) on gold surfaces, which can then be further functionalized via CuAAC. researchgate.net The long alkyl chain of this compound is ideal for forming ordered monolayers.

Synthesize Dendrimers: Heterotrifunctional molecules containing an alkyne group can be used in the divergent assembly of complex, branched dendrimeric structures. google.com this compound could serve as a peripheral building block in such constructs.

Create Novel Polymers: By incorporating this compound into a polymer backbone or as a pendant group, new materials with tailored properties can be designed.

Beyond covalent attachment, the structure of this compound is amenable to non-covalent supramolecular interactions. Host-guest chemistry, for example with macrocycles like cucurbiturils, could potentially be used to encapsulate the molecule, altering its solubility or reactivity. researchgate.net While specific studies on this compound are nascent, the principles of supramolecular chemistry provide a clear path for future exploration.

Green Chemistry Approaches for Sustainable Synthesis of this compound

As with all chemical manufacturing, there is a strong impetus to develop more sustainable and environmentally benign methods for the synthesis of this compound and its derivatives. Future research will increasingly focus on minimizing waste, avoiding hazardous reagents, and reducing energy consumption.

Several green strategies are emerging for ynone synthesis:

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and easier scalability. A metal-free synthesis of ynones from terminal alkynes and anhydrides has been demonstrated in a continuous flow system at room temperature. researchgate.netresearchgate.net

Reusable Catalysts: The development of heterogeneous or reusable catalysts is a key principle of green chemistry. Using copper-based nanoparticles that can be recovered and reused for the coupling of acyl chlorides with terminal alkynes is a promising approach. wikipedia.org

Electrochemical Synthesis: Electrochemistry provides a way to drive reactions using electricity as a "traceless" reagent, often under mild conditions. Electrochemical methods are being developed for the sustainable synthesis of alkenes from alkynes and could be adapted for other transformations. hanyang.ac.kr

Alternative Energy Sources: The use of ultrasound (sonochemistry) or light (photochemistry) can promote reactions under milder conditions and often without the need for traditional catalysts. acs.orgrsc.org For example, sonochemistry has been used for the solvent- and metal-free synthesis of pyrimidine (B1678525) derivatives from ynones. acs.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is crucial. One-pot, multi-component reactions are particularly effective in this regard, as they reduce the number of intermediate purification steps and associated waste. researchgate.net

| Green Chemistry Strategy | Key Advantage | Example Application for Ynones |

| Continuous Flow Synthesis | Enhanced safety, scalability, and control | Metal-free synthesis of ynones from alkynes and anhydrides researchgate.netresearchgate.net |

| Reusable Nanocatalysts | Reduced catalyst waste and cost | Copper nanoparticle-catalyzed coupling of acyl chlorides and alkynes wikipedia.org |

| Sonochemistry (Ultrasound) | Milder conditions, often solvent-free | Sustainable synthesis of trifluoromethyl-substituted pyrimidines acs.org |

| Photochemistry | Use of light as a clean energy source | Photogenerated acyl radicals for acylation reactions rsc.org |

| Electrochemical Methods | Use of electricity as a "traceless" reagent | Selective hydrogenation of alkynes to alkenes hanyang.ac.kr |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.